2-(4-(2-Fluoroethyl)piperazin-1-yl)-5-methyl-1,3,4-thiadiazole
Description
Properties
IUPAC Name |
2-[4-(2-fluoroethyl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FN4S/c1-8-11-12-9(15-8)14-6-4-13(3-2-10)5-7-14/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYCNAXQAJPWQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CCN(CC2)CCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Fluoroethyl)piperazin-1-yl)-5-methyl-1,3,4-thiadiazole typically involves the reaction of 2-fluoroethylamine with piperazine to form 4-(2-fluoroethyl)piperazine. This intermediate is then reacted with 5-methyl-1,3,4-thiadiazole-2-thiol under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-Fluoroethyl)piperazin-1-yl)-5-methyl-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: The fluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a therapeutic agent. Its structure allows for interactions with various biological targets, making it a candidate for developing drugs aimed at treating:
- Neurological Disorders : Research indicates that derivatives of thiadiazoles exhibit neuroprotective effects and may aid in conditions like Alzheimer's disease.
- Antimicrobial Activity : Thiadiazole derivatives have been shown to possess antimicrobial properties against both gram-positive and gram-negative bacteria. A study demonstrated the synthesis of various thiadiazole derivatives that were screened for antibacterial activity using the paper disc diffusion method against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Research
Thiadiazoles have garnered attention for their anticancer properties. Compounds similar to 2-(4-(2-Fluoroethyl)piperazin-1-yl)-5-methyl-1,3,4-thiadiazole have been evaluated in vitro for their ability to inhibit cancer cell proliferation. Studies suggest that these compounds may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death.
Antiviral Activity
Recent investigations have revealed that thiadiazole derivatives can exhibit antiviral properties. The mechanism often involves inhibiting viral replication or interfering with viral entry into host cells. This application is particularly relevant in the context of emerging viral infections.
Case Study 1: Antimicrobial Efficacy
In a study conducted by Mahendrasinh et al., several new thiadiazole derivatives were synthesized and tested for their antimicrobial activities. The results indicated that certain derivatives exhibited significant inhibition against various bacterial strains, showcasing the potential of thiadiazoles in developing new antibacterial agents .
Case Study 2: Neuroprotective Effects
A research article published in the Journal of Medicinal Chemistry explored the neuroprotective effects of thiadiazole derivatives on neuronal cell lines exposed to oxidative stress. The findings suggested that these compounds could reduce cell death and enhance cell viability, indicating their potential use in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 2-(4-(2-Fluoroethyl)piperazin-1-yl)-5-methyl-1,3,4-thiadiazole involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, while the thiadiazole ring can participate in redox reactions. These interactions can modulate biological pathways and lead to therapeutic effects .
Comparison with Similar Compounds
Table 1: Key Structural and Bioactivity Comparisons
Key Findings from Comparative Analysis
Fluorinated Substituents: The target compound’s 2-fluoroethyl group on piperazine contrasts with the difluoromethyl group in Romano et al.’s derivative. Fluorine incorporation generally improves metabolic resistance and membrane permeability, but the position (e.g., on piperazine vs. thiadiazole core) dictates specific effects on target binding . Compound 6cf combines fluorine with a trimethoxyphenyl group, enhancing antiproliferative activity via dual mechanisms (tubulin inhibition and DNA intercalation inferred from structural analogs) .
Hybrid structures like 6cf (oxazole-thiadiazole) demonstrate superior activity over monosubstituted thiadiazoles, highlighting the importance of heterocyclic fusion for potency .
Synthetic Methodologies: The target compound’s piperazine moiety is synthetically accessible via nucleophilic substitution, similar to fluorinated pyrazolo-pyrimidinones in . Mn(II)-catalyzed routes (Dani et al.) offer efficient pathways for thiadiazole-thioether derivatives but require optimization for scalability .
Biological Activity
2-(4-(2-Fluoroethyl)piperazin-1-yl)-5-methyl-1,3,4-thiadiazole is a compound of significant interest due to its potential biological activities. This article aims to explore its pharmacological properties, particularly its antimicrobial, anticancer, and other therapeutic effects. The compound features a thiadiazole ring, which is known for its diverse biological activities.
The molecular formula of 2-(4-(2-Fluoroethyl)piperazin-1-yl)-5-methyl-1,3,4-thiadiazole is with a molecular weight of 258.32 g/mol. The compound's structural characteristics include a piperazine moiety and a fluorinated ethyl group, which may enhance its bioactivity and pharmacokinetic properties.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole exhibit notable antimicrobial properties. For instance, studies have shown that certain thiadiazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of halogen atoms in the structure has been correlated with increased antibacterial efficacy .
Table 1: Antimicrobial Efficacy of Thiadiazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(4-(2-Fluoroethyl)piperazin-1-yl)-5-methyl-1,3,4-thiadiazole | Staphylococcus aureus | 32 μg/mL |
| Other Thiadiazoles | Escherichia coli | 16 μg/mL |
| Pseudomonas aeruginosa | 64 μg/mL |
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively studied. Compounds similar to 2-(4-(2-Fluoroethyl)piperazin-1-yl)-5-methyl-1,3,4-thiadiazole have shown promising results in inhibiting cancer cell proliferation. For example, studies have reported that certain derivatives induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function .
Case Study:
In a study on breast cancer cells, a related compound demonstrated an IC50 value of 18 μM, indicating significant cytotoxicity comparable to established chemotherapeutics like Olaparib . This suggests that the thiadiazole scaffold can be optimized for enhanced anticancer activity.
The biological activities of thiadiazole compounds are often attributed to their ability to interact with various cellular targets:
Q & A
Q. Basic
- Spectroscopy :
- Elemental Analysis : Validate empirical formula (e.g., C/F/N/S ratios) .
- X-ray Crystallography : Resolve crystal packing and stereoelectronic effects, particularly for fluorinated moieties .
How can molecular docking and dynamics simulations improve understanding of its biological interactions?
Q. Advanced
- Docking Studies : Use software like AutoDock Vina to model binding to targets (e.g., enzymes or receptors). For example, the thiadiazole core may interact with hydrophobic pockets, while the fluoroethyl-piperazine group participates in hydrogen bonding .
- MD Simulations : Analyze stability of ligand-target complexes in explicit solvent (e.g., water/NaCl) over 100 ns trajectories. Parameters like RMSD (<2 Å) and binding free energy (MM-PBSA) quantify affinity .
- Validation : Cross-reference with experimental IC50 values from enzyme inhibition assays .
How should researchers address contradictions in biological activity data across different studies?
Q. Advanced
- Source Analysis : Compare assay conditions (e.g., cell lines, concentrations). For instance, fluorinated compounds may show variable solubility in DMSO vs. aqueous buffers, affecting apparent activity .
- Structural Variants : Minor substituent changes (e.g., methyl vs. methoxy groups on aryl rings) can drastically alter pharmacokinetics. Use SAR studies to isolate critical functional groups .
- Reproducibility : Validate findings via orthogonal assays (e.g., fluorescence-based vs. radioligand binding) .
What strategies are recommended for probing structure-activity relationships (SAR) in derivatives of this compound?
Q. Advanced
- Substituent Variation : Systematically modify the piperazine (e.g., 2-fluoroethyl vs. 2-chloroethyl) and thiadiazole (e.g., 5-methyl vs. 5-phenyl) moieties .
- Pharmacophore Mapping : Identify essential features (e.g., fluorine’s electronegativity, thiadiazole’s planarity) using QSAR models .
- In Silico Screening : Predict bioavailability (Lipinski’s rules) and toxicity (ADMET profiles) before synthesis .
What in vitro pharmacological screening approaches are most suitable for this compound?
Q. Basic
- Enzyme Inhibition : Test against targets like acetylcholinesterase or kinases using colorimetric assays (e.g., Ellman’s reagent for AChE) .
- Cell Viability Assays : Use MTT or resazurin in cancer lines (e.g., MCF-7, HeLa) with IC50 calculations .
- Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled antagonists for GPCRs) .
How can researchers evaluate the compound’s stability under varying pH and temperature conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
